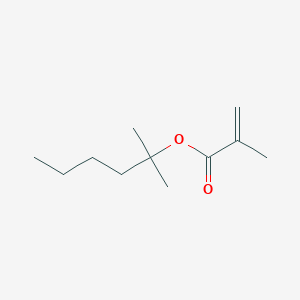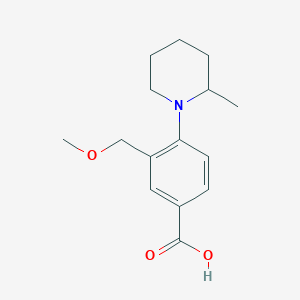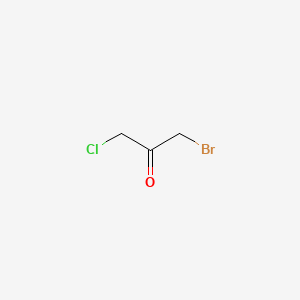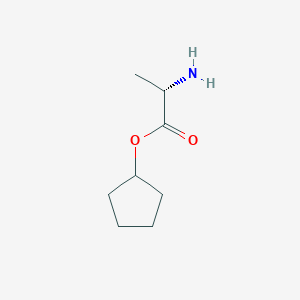
Ethyl 2-(4-chlorophenyl)acrylate
Descripción general
Descripción
Ethyl 2-(4-chlorophenyl)acrylate is an organic compound with the molecular formula C11H11ClO2 It is a derivative of benzeneacetic acid, where the hydrogen atom at the alpha position is replaced by a methylene group, and the carboxylic acid group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)acrylate can be achieved through several methods. One common approach involves the reaction of 4-chlorophenylboronic acid with ethyl propiolate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere using the Schlenk technique. The reaction mixture is stirred at 90°C for 12 hours in o-xylene, followed by extraction with ethyl acetate and purification by flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-chlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the methylene group to a methyl group.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzeneacetic acid or 4-chlorobenzyl alcohol.
Reduction: Formation of 4-chlorobenzeneethanol or 4-chlorobenzenepropane.
Substitution: Formation of various substituted benzeneacetic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-chlorophenyl)acrylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-chlorophenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methylene group at the alpha position may play a crucial role in its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetic acid, 4-chloro-alpha-methyl-, ethyl ester
- Benzeneacetic acid, 4-chloro-alpha-methylene-, methyl ester
- Benzeneacetic acid, 4-chloro-alpha-methylene-, propyl ester
Uniqueness
Ethyl 2-(4-chlorophenyl)acrylate is unique due to the presence of the methylene group at the alpha position, which imparts distinct reactivity and binding properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
101492-44-8 |
|---|---|
Fórmula molecular |
C11H11ClO2 |
Peso molecular |
210.65 g/mol |
Nombre IUPAC |
ethyl 2-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3 |
Clave InChI |
LPWDPZHTBYYJTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
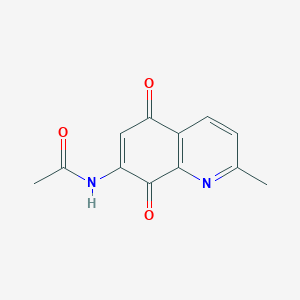
![[2-Tert-butoxycarbonylamino-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8775026.png)
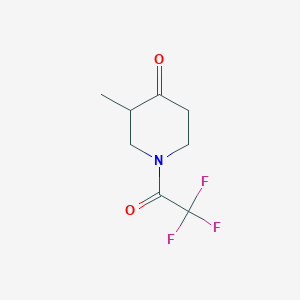
![Tert-butyl 4-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8775046.png)
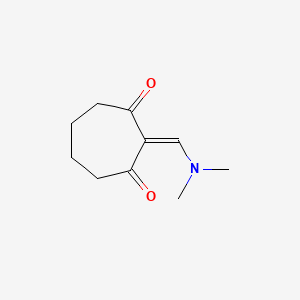
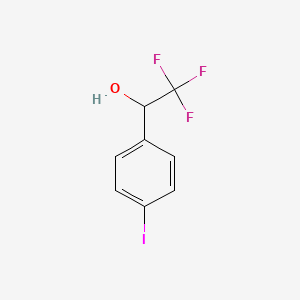

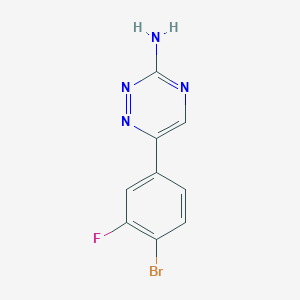
![Thieno[3,2-c]pyridin-7-ol](/img/structure/B8775081.png)
